(S)-(+)-1-Indanyl isothiocyanate
Overview
Description
(S)-(+)-1-Indanyl isothiocyanate is a chiral isothiocyanate compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an indane ring structure attached to an isothiocyanate functional group. This compound is known for its reactivity and versatility in forming various derivatives, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-1-Indanyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of primary amines with thiophosgene or its derivatives. One common method involves the reaction of (S)-(+)-1-indanylamine with thiophosgene under controlled conditions to yield the desired isothiocyanate. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Another method involves the use of carbon disulfide and an amine to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as tosyl chloride to yield the isothiocyanate .
Industrial Production Methods
Industrial production of this compound often involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification of the product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Indanyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Undergoes hydrolysis in the presence of water or aqueous acids to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Scientific Research Applications
(S)-(+)-1-Indanyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties. It is used in the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (S)-(+)-1-Indanyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is an electrophilic center that can react with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues, thereby inhibiting enzyme activity. Additionally, its ability to form thioureas and other derivatives is utilized in medicinal chemistry to develop compounds with specific biological activities .
Comparison with Similar Compounds
(S)-(+)-1-Indanyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: Derived from cruciferous vegetables and studied for its anticancer properties.
Uniqueness: this compound is unique due to its chiral indane structure, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs .
Properties
IUPAC Name |
(1S)-1-isothiocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426817 | |
Record name | (S)-(+)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-84-9 | |
Record name | (1S)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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